molecular formula C21H18O3 B588215 2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid CAS No. 1391054-77-5

2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid

Cat. No.: B588215
CAS No.: 1391054-77-5
M. Wt: 318.372
InChI Key: LIRQYYRHJLQCOX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a phenalenyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenalenyl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenalenyl core.

    Methoxylation: Introduction of the methoxy group at the 7th position of the phenalenyl ring using methanol and a suitable catalyst.

    Attachment to Benzoic Acid: The final step involves coupling the phenalenyl intermediate with benzoic acid through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1H-phenalen-1-yl)-benzoic Acid: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    2-(2,3-Dihydro-7-hydroxy-1H-phenalen-1-yl)-benzoic Acid:

Uniqueness

The presence of the methoxy group in 2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

2-(6-methoxy-2,3-dihydro-1H-phenalen-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-24-19-12-10-13-9-11-15(16-7-4-8-18(19)20(13)16)14-5-2-3-6-17(14)21(22)23/h2-8,10,12,15H,9,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRQYYRHJLQCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C3C2=C(CCC3C4=CC=CC=C4C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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